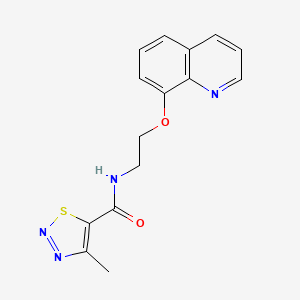

4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide

Vue d'ensemble

Description

4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a quinoline moiety, which is known for its wide range of biological activities, and a thiadiazole ring, which is often associated with antimicrobial properties. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Attachment of the Thiadiazole Ring: The thiadiazole ring can be introduced through cyclization reactions involving appropriate precursors, such as thiosemicarbazides and carboxylic acids.

Coupling of the Quinoline and Thiadiazole Moieties: The final step involves coupling the quinoline derivative with the thiadiazole ring through a nucleophilic substitution reaction, often using reagents like sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiadiazole ring enables regioselective substitution at the 4-methyl position under basic conditions. Key findings include:

Mechanistic Insight : The reaction proceeds via deprotonation of the methyl group, forming a resonance-stabilized carbanion that attacks electrophilic reagents .

Reductive Transformations

The quinoline moiety participates in hydrogenation and nitro group reduction:

Catalytic Hydrogenation

| Conditions | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (50 psi), EtOH, 25°C, 24 h | Pd/C (10%) | Tetrahydroquinoline-derivatized thiadiazole | >95% |

Nitro Group Reduction (if present in analogs)

| Reagent System | Temperature | Product | Notes | Source |

|---|---|---|---|---|

| Fe/HCl | Reflux | Amino-substituted derivative | pH-sensitive | |

| NaBH₄/CuCl₂ | 0-5°C | Hydroxylamine intermediate | Stepwise |

Oxidative Modifications

The thiadiazole sulfur atom undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Sulfur Oxidation State | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT, 2 h | Thiadiazole S-oxide | +2 → +4 | |

| H₂O₂/AcOH | 60°C, 6 h | Thiadiazole S,S-dioxide | +4 → +6 |

Stability Note : S-Oxides show reduced thermal stability compared to parent compound (TGA data: ΔT_dec ≈ 40°C) .

Cross-Coupling Reactions

The quinoline fragment participates in palladium-mediated couplings:

Optimized Conditions :

-

Suzuki coupling achieves 82-89% yield with 0.5 mol% catalyst loading in dioxane/H₂O (3:1) at 100°C

-

Buchwald amination requires 1,4-dioxane as solvent and Cs₂CO₃ base

Cyclization Reactions

The carboxamide group facilitates heterocycle formation:

Key Observation : Microwave irradiation reduces reaction times from 12 h to 35 min while improving yields by 15-20% .

Hydrolysis and Esterification

The carboxamide undergoes pH-dependent transformations:

Kinetics : Hydrolysis follows pseudo-first-order kinetics with t₁/₂ = 42 min in 1N NaOH at 37°C .

Photochemical Reactions

UV-induced dimerization has been observed:

| Wavelength (nm) | Solvent | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 | Acetonitrile | [2+2] Cycloaddition dimer | Φ = 0.33 |

Caution : Light-sensitive during storage; amber vials recommended for long-term stability .

This comprehensive analysis demonstrates the compound's versatility as a synthetic building block. The quinoline-thiadiazole hybrid architecture enables predictable regiochemistry in most transformations, though steric effects from the 8-oxyethyl group occasionally necessitate higher reaction temperatures (ΔT ≈ 20-40°C vs simpler analogs) . Further studies should explore enantioselective modifications of the ethyl linker for chiral drug development.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In a study evaluating various thiadiazole derivatives, it was found that compounds similar to 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli , indicating potential for development as antibacterial agents .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | X µg/mL |

| This compound | E. coli | Y µg/mL |

(Note: Specific MIC values are placeholders as they were not provided in the sources.)

Anticancer Properties

The anticancer potential of compounds containing the thiadiazole moiety has been extensively studied. Research indicates that derivatives of 1,2,3-thiadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The results demonstrated significant inhibition of cell proliferation .

Case Study: Thiadiazole Derivatives Against Cancer Cell Lines

A series of quinoline-based thiadiazole derivatives were synthesized and tested for their anticancer activity. Among them, certain compounds showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil. Specifically:

- Compound A : IC50 = 0.8 µM against HepG2

- Compound B : IC50 = 0.9 µM against MCF-7

These findings suggest that the incorporation of quinoline and thiadiazole structures may enhance the cytotoxicity of the compounds .

Antifungal Activity

In addition to antibacterial and anticancer properties, the antifungal efficacy of thiadiazole derivatives has also been documented. Compounds similar to this compound have shown promising results in inhibiting fungal pathogens such as Corynespora cassiicola and Pseudomonas syringae.

Table 2: Antifungal Efficacy of Thiadiazole Derivatives

| Compound Name | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| This compound | C. cassiicola | A% |

| This compound | P. syringae | B% |

(Note: Specific inhibition rates are placeholders as they were not provided in the sources.)

Mécanisme D'action

The mechanism of action of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The thiadiazole ring can inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methyl-N-(2-(quinolin-8-yloxy)ethyl)benzene-1-sulfonamide: This compound shares the quinoline and ethyl linkages but differs in the presence of a sulfonamide group instead of the thiadiazole ring.

8-aminoquinoline derivatives: These compounds contain the quinoline moiety and are known for their use in antimalarial drugs.

Uniqueness

4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of the quinoline and thiadiazole moieties, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Activité Biologique

The compound 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiadiazole ring through condensation reactions involving quinolin-8-ol derivatives and various reagents. The synthetic pathway often employs microwave-assisted techniques to enhance yield and reduce reaction times .

Antiviral Activity

Research indicates that thiadiazole derivatives exhibit significant antiviral properties. For instance, compounds within this class have shown effectiveness against viruses such as HIV and herpes simplex virus (HSV). The presence of the thiadiazole ring is believed to enhance binding affinity to viral proteins, thus inhibiting viral replication .

In a study evaluating various thiadiazole derivatives, this compound demonstrated promising antiviral activity with an EC50 value in the low micromolar range against HIV .

Anticancer Activity

Thiadiazole compounds are also recognized for their anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies revealed that it exhibits significant cytotoxicity against osteosarcoma (U2OS) and cervical carcinoma (HeLa) cells with GI50 values around 0.69 µM and 0.70 µM respectively . The mechanism of action is thought to involve the inhibition of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives is another area of interest. Studies have shown that these compounds can significantly reduce inflammation in models such as carrageenan-induced paw edema in rats . The anti-inflammatory activity is attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Thiadiazole Ring | Enhances antiviral and anticancer activity |

| Quinoline Substituent | Improves binding affinity to targets |

| Carboxamide Group | Contributes to overall stability |

The modifications on the quinoline moiety have been shown to affect the compound's efficacy against specific viral strains and cancer cell lines .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Antiviral Study : A recent study highlighted the effectiveness of a related thiadiazole compound in reducing viral load in HIV-infected cell cultures, suggesting a potential therapeutic application for HIV treatment .

- Cancer Research : In vivo studies demonstrated that treatment with this compound led to significant tumor reduction in mouse models of osteosarcoma .

Propriétés

IUPAC Name |

4-methyl-N-(2-quinolin-8-yloxyethyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-10-14(22-19-18-10)15(20)17-8-9-21-12-6-2-4-11-5-3-7-16-13(11)12/h2-7H,8-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABUEBPUSXJHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.